1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole
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Overview
Description
Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with an appropriate reagent such as triethyl orthoformate to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may act as a kinase inhibitor, disrupting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the triazole ring.
Triazole: A five-membered ring containing three nitrogen atoms, often used in pharmaceuticals.
Imidazopyridine: A fused ring system with similar biological activities.
Uniqueness
Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- is unique due to its combined pyridine and triazole rings, which confer distinct chemical properties and biological activities. This dual-ring system enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
36770-51-1 |
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Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C12H9N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-8H,(H,15,16,17) |
InChI Key |
WIHUWTSKKGOEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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